molecular formula C13H19NO3 B1375649 2-(Boc-aminomethyl)benzyl Alcohol CAS No. 1333114-86-5

2-(Boc-aminomethyl)benzyl Alcohol

Cat. No.: B1375649
CAS No.: 1333114-86-5
M. Wt: 237.29 g/mol
InChI Key: DKGGBZVYBKJFBX-UHFFFAOYSA-N
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Description

2-(Boc-aminomethyl)benzyl Alcohol is a chemical compound that features a benzyl alcohol moiety with a tert-butoxycarbonyl (Boc) protected aminomethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)benzyl Alcohol typically involves the protection of the aminomethyl group with a Boc group. One common method is to react benzyl alcohol with Boc-protected aminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)benzyl Alcohol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzylamine

    Substitution: Various substituted benzylamines depending on the electrophile used

Scientific Research Applications

2-(Boc-aminomethyl)benzyl Alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require protected amine groups.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Cbz-aminomethyl)benzyl Alcohol: Features a carbobenzoxy (Cbz) protected aminomethyl group instead of a Boc group.

    2-(Fmoc-aminomethyl)benzyl Alcohol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected aminomethyl group.

Uniqueness

2-(Boc-aminomethyl)benzyl Alcohol is unique due to the stability of the Boc group under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGGBZVYBKJFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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